molecular formula C3H8NO6P B091419 dl-O-Phosphoserine CAS No. 17885-08-4

dl-O-Phosphoserine

Cat. No.: B091419
CAS No.: 17885-08-4
M. Wt: 185.07 g/mol
InChI Key: BZQFBWGGLXLEPQ-UHFFFAOYSA-N
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Description

dl-O-Phosphoserine, also known as dl-2-Amino-3-hydroxypropanoic acid 3-phosphate, is an ester of serine and phosphoric acid. It is a normal metabolite found in human biofluids and plays a crucial role in various biochemical pathways. This compound is used in the study of non-enzymatic aminophospholipid glycation and is involved in alternative pathways for the biosynthesis of cysteine and selenocysteine by tRNA-dependent conversion .

Biochemical Analysis

Biochemical Properties

dl-O-Phosphoserine plays a crucial role in the biosynthesis of cysteine and selenocysteine . This process involves a tRNA-dependent conversion of this compound by O-phosphoseryl-tRNA:selenocysteinyl-tRNA synthase . The interaction between this compound and these enzymes is essential for the production of these amino acids.

Cellular Effects

The effects of this compound on cells are primarily related to its role in protein phosphorylation. Phosphorylation is a key process in signal transmission within cells, and this compound is involved in the phosphorylation of serine residues in proteins . This can influence various cellular processes, including cell signaling pathways and gene expression .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with various biomolecules. For instance, it is involved in the phosphorylation of proteins, a process that is catalyzed by various types of kinases . This can lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, the protonation constants of this compound were determined by means of potentiometric titrations, and the heat effects of the protonation reaction were measured by direct calorimetry . These studies provide insights into the stability and degradation of this compound over time.

Metabolic Pathways

This compound is involved in the biosynthesis of cysteine and selenocysteine, as mentioned earlier . This process involves the interaction of this compound with various enzymes and cofactors, which could potentially affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dl-O-Phosphoserine typically involves the phosphorylation of serine. One common method is the reaction of serine with phosphoric acid or its derivatives under controlled conditions. The reaction can be catalyzed by various enzymes or chemical catalysts to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, this compound can be produced through fermentation processes involving genetically modified microorganisms. These microorganisms are engineered to overproduce the enzymes required for the phosphorylation of serine, leading to the accumulation of this compound in the culture medium. The compound is then extracted and purified using standard biochemical techniques .

Chemical Reactions Analysis

Types of Reactions: dl-O-Phosphoserine undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group in the serine moiety can be oxidized to form corresponding oxo compounds.

    Reduction: The phosphate group can be reduced under specific conditions to yield dephosphorylated serine derivatives.

    Substitution: The phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products:

Scientific Research Applications

dl-O-Phosphoserine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • O-Phospho-L-serine
  • O-Phospho-L-threonine
  • O-Phospho-L-tyrosine
  • O-Phosphorylethanolamine

Comparison: dl-O-Phosphoserine is unique due to its ability to be incorporated into proteins during translation, which is not a common feature among other phosphorylated amino acids. Additionally, its role in the biosynthesis of cysteine and selenocysteine sets it apart from other similar compounds. While O-Phospho-L-serine and O-Phospho-L-threonine are also involved in protein phosphorylation, they do not participate in the same biosynthetic pathways as this compound .

Properties

IUPAC Name

2-amino-3-phosphonooxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8NO6P/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQFBWGGLXLEPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00859358
Record name O-Phosphonoserine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name DL-O-Phosphoserine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001721
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

17885-08-4
Record name O-Phospho-DL-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17885-08-4
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Record name Phosphoserine
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Record name 17885-08-4
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Record name DL-serine dihydrogen phosphate
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Record name PHOSPHOSERINE, DL-
Source FDA Global Substance Registration System (GSRS)
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Record name DL-O-Phosphoserine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001721
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

228 °C
Record name DL-O-Phosphoserine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001721
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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